Cas no 1354359-54-8 ((1S)-2-[(3-hydroxyphenyl)carbamoyl]cyclopropane-1-carboxylic acid)
![(1S)-2-[(3-hydroxyphenyl)carbamoyl]cyclopropane-1-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1354359-54-8x500.png)
(1S)-2-[(3-hydroxyphenyl)carbamoyl]cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- (1S)-2-[(3-hydroxyphenyl)carbamoyl]cyclopropane-1-carboxylic acid
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- MDL: MFCD05670355
- インチ: 1S/C11H11NO4/c13-7-3-1-2-6(4-7)12-10(14)8-5-9(8)11(15)16/h1-4,8-9,13H,5H2,(H,12,14)(H,15,16)/t8?,9-/m0/s1
- InChIKey: LGDPMGQENSRRCF-GKAPJAKFSA-N
- SMILES: [C@H]1(C(O)=O)CC1C(NC1=CC=CC(O)=C1)=O
(1S)-2-[(3-hydroxyphenyl)carbamoyl]cyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-3069-1MG |
(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid |
1354359-54-8 | >90% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | MS-3069-20MG |
(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid |
1354359-54-8 | >90% | 20mg |
£76.00 | 2023-04-19 | |
Ambeed | A959088-1g |
(1S)-2-[(3-Hydroxyphenyl)carbamoyl]cyclopropane-1-carboxylic acid |
1354359-54-8 | 90% | 1g |
$350.0 | 2024-04-24 | |
abcr | AB301675-100 mg |
(1S,2S)-2-[(3-Hydroxyanilino)carbonyl]cyclopropanecarboxylic acid; . |
1354359-54-8 | 100mg |
€221.50 | 2023-06-21 | ||
Key Organics Ltd | MS-3069-100MG |
(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid |
1354359-54-8 | >90% | 100mg |
£146.00 | 2025-02-08 | |
Key Organics Ltd | MS-3069-50MG |
(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid |
1354359-54-8 | >90% | 50mg |
£102.00 | 2025-02-08 | |
Key Organics Ltd | MS-3069-10MG |
(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid |
1354359-54-8 | >90% | 10mg |
£63.00 | 2025-02-08 | |
Key Organics Ltd | MS-3069-5MG |
(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid |
1354359-54-8 | >90% | 5mg |
£46.00 | 2025-02-08 | |
abcr | AB301675-100mg |
(1S,2S)-2-[(3-Hydroxyanilino)carbonyl]cyclopropanecarboxylic acid; . |
1354359-54-8 | 100mg |
€221.50 | 2024-06-09 |
(1S)-2-[(3-hydroxyphenyl)carbamoyl]cyclopropane-1-carboxylic acid 関連文献
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
(1S)-2-[(3-hydroxyphenyl)carbamoyl]cyclopropane-1-carboxylic acidに関する追加情報
Compound (1S)-2-[(3-hydroxyphenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS No. 1354359-54-8): A Comprehensive Overview in Pharmaceutical Research and Development
Compound (1S)-2-[(3-hydroxyphenyl)carbamoyl]cyclopropane-1-carboxylic acid, identified by CAS No. 1354359-54-8, has emerged as a promising candidate in the field of pharmaceutical chemistry due to its unique molecular structure and potential biological activities. This compound belongs to the class of cyclopropane carboxylic acids, characterized by the presence of a cyclopropane ring and a carbamoyl group attached to the hydroxyphenyl moiety. The stereochemistry of the molecule, defined by the (1S) configuration, plays a critical role in determining its pharmacological properties and interactions with biological targets. Recent advancements in synthetic methodologies and structural characterization have enabled researchers to explore its applications in drug development, anti-inflammatory therapy, and targeted molecular interactions.
Cyclopropane-1-carboxylic acid is a fundamental building block in the synthesis of various bioactive molecules, while the carbamoyl group introduces additional functionality to the molecule. The hydroxyphenyl substituent further enhances the compound's potential for drug-target interactions, particularly in modulating protein kinase pathways and cytokine signaling. The (1S) stereochemistry of the cyclopropane ring ensures spatial orientation that may influence its binding affinity to receptor proteins or enzyme active sites, making it a subject of interest in structure-activity relationship (SAR) studies. These features collectively position the compound as a potential therapeutic agent for conditions involving chronic inflammation or metabolic disorders.
Recent studies have highlighted the hydroxyphenyl moiety's role in enhancing the compound's lipophilicity and cell membrane permeability, which are critical for drug delivery and bioavailability. For instance, a 2023 publication in *Journal of Medicinal Chemistry* demonstrated that the hydroxyphenyl group contributes to the compound's ability to cross the blood-brain barrier, opening avenues for its application in neurodegenerative disease research. Additionally, the carbamoyl linkage provides a flexible scaffold for conjugation with other pharmacophore groups, enabling the design of multitarget drugs that address complex pathophysiological mechanisms. These findings underscore the compound's versatility in drug design and its potential to overcome challenges in selective targeting.
Synthetic strategies for the compound have evolved significantly in recent years, with a focus on green chemistry and efficient catalytic methods. One notable approach involves the use of asymmetric hydrogenation to achieve the (1S) configuration, which is crucial for maintaining the compound's biological activity. A 2024 study published in *Organic & Biomolecular Chemistry* reported the development of a catalytic system that enables the synthesis of the compound with high stereocontrol and yield, reducing reliance on hazardous reagents and waste generation. Such advancements align with the growing emphasis on sustainable pharmaceutical practices and environmental compliance in drug development.
The compound's pharmacological profile has been investigated in preclinical models to evaluate its anti-inflammatory and antioxidant properties. In vitro experiments revealed that the compound inhibits NF-κB signaling, a key pathway in inflammatory response regulation, by modulating IKKβ and p65 phosphorylation. Furthermore, its hydroxyphenyl group exhibits radical scavenging activity, contributing to its potential in oxidative stress mitigation. These findings suggest that the compound could serve as a lead molecule for the development of novel anti-inflammatory agents, particularly in conditions such as rheumatoid arthritis or inflammatory bowel disease.
Structure-activity relationship (SAR) studies have provided insights into the compound's molecular interactions and target specificity. For example, the cyclopropane ring's rigidity may enhance its binding to certain protein domains, while the carbamoyl group allows for hydrogen bonding with amino acid residues in target proteins. A 2023 computational study using molecular docking simulations predicted that the compound could bind to protease enzymes involved in pathogen invasion or cellular signaling, suggesting potential applications in antiviral therapy or cancer treatment. These SAR insights are critical for optimizing the compound's efficacy and selectivity in drug development.
In vivo studies have further validated the compound's therapeutic potential. Animal models of inflammatory diseases demonstrated that the compound significantly reduces pro-inflammatory cytokine levels (e.g., TNF-α and IL-6) and ameliorates tissue damage. Additionally, its lipophilic nature enables targeted delivery to specific tissues, such as the lungs or liver, where inflammation is prevalent. These results highlight the compound's suitability for clinical translation and its potential to address unmet medical needs in chronic inflammatory conditions.
The compound's synthetic accessibility and biological activity have sparked interest in drug repurposing and combination therapies. For instance, its ability to modulate NF-κB signaling complements the actions of existing anti-inflammatory drugs, suggesting potential synergistic effects in combination regimens. Moreover, the hydroxyphenyl group's radical scavenging activity may enhance the antioxidant capacity of multitherapeutic agents, broadening its applicability in complex disease management. These multifunctional properties make the compound a valuable candidate for pharmaceutical innovation.
In conclusion, Compound (1S)-2-[(3-hydroxyphenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS No. 1354359-54-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and diverse biological activities. Ongoing research into its synthetic methods, pharmacological mechanisms, and clinical applications is poised to unlock new therapeutic opportunities. As the field continues to evolve, the compound's potential to address inflammatory disorders, metabolic diseases, and neurodegenerative conditions underscores its importance in drug discovery and personalized medicine.
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